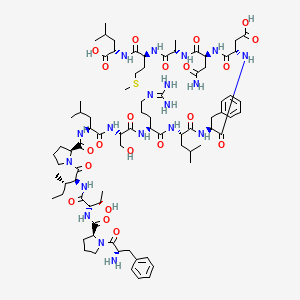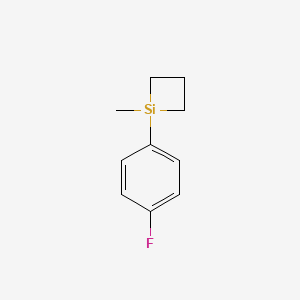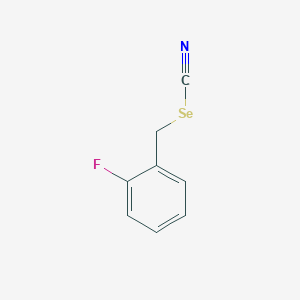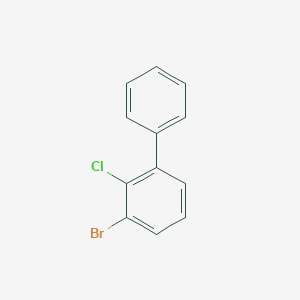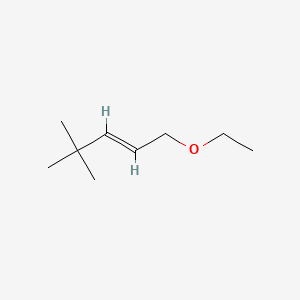
1-Ethoxy-4,4-dimethyl-2-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4,4-dimethyl-2-pentene is an organic compound with the molecular formula C9H18O. It is a branched hydrocarbon with an ethoxy group attached to the first carbon and two methyl groups attached to the fourth carbon of a pentene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethoxy-4,4-dimethyl-2-pentene can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-2-pentene with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the ethoxy group to attach to the first carbon of the pentene chain .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process often includes the use of continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4,4-dimethyl-2-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
1-Ethoxy-4,4-dimethyl-2-pentene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1-ethoxy-4,4-dimethyl-2-pentene involves its interaction with specific molecular targets and pathways. The ethoxy group and the double bond play crucial roles in its reactivity and interactions. The compound can undergo various chemical transformations, leading to the formation of different products with distinct properties .
Comparison with Similar Compounds
Similar Compounds
2-Pentene, 4,4-dimethyl-: A similar compound with a different functional group.
2-Pentene, 4,4-dimethyl-, (E)-: A stereoisomer with a different spatial arrangement of atoms.
2-Pentyne, 4,4-dimethyl-: A compound with a triple bond instead of a double bond.
Uniqueness
1-Ethoxy-4,4-dimethyl-2-pentene is unique due to the presence of the ethoxy group and its specific structural arrangement.
Properties
CAS No. |
55702-60-8 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(E)-1-ethoxy-4,4-dimethylpent-2-ene |
InChI |
InChI=1S/C9H18O/c1-5-10-8-6-7-9(2,3)4/h6-7H,5,8H2,1-4H3/b7-6+ |
InChI Key |
IZSZJAWFLVMVRB-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC/C=C/C(C)(C)C |
Canonical SMILES |
CCOCC=CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-](/img/structure/B14625498.png)
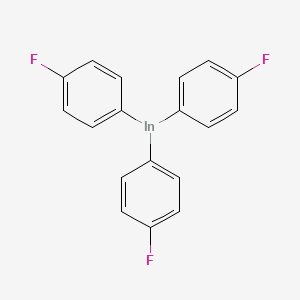
![1-[(4-Bromophenyl)sulfanyl]methanesulfonamide](/img/structure/B14625504.png)
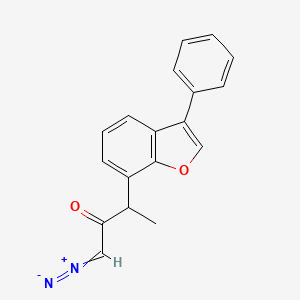
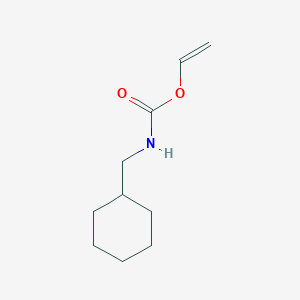
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
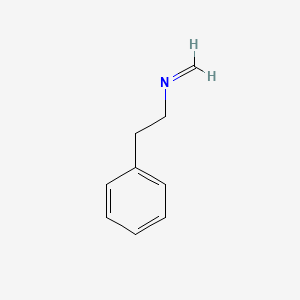
![Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-](/img/structure/B14625548.png)
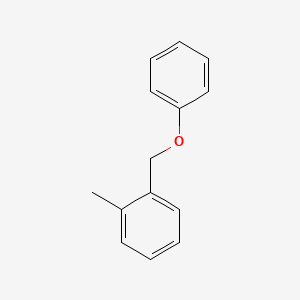
![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)
